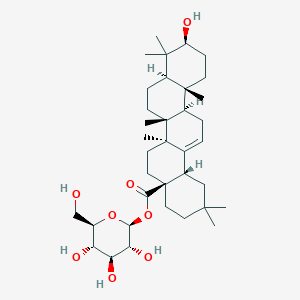

oleanolic acid beta-D-glucopyranosyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mass spectrometry analysis of oleanolic acid saponins

An In-depth Technical Guide to the Mass Spectrometry Analysis of Oleanolic Acid Saponins

Introduction

Oleanolic acid and its saponin derivatives represent a significant class of pentacyclic triterpenoids, widely distributed throughout the plant kingdom. These compounds are of substantial interest to researchers, scientists, and drug development professionals due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The structural complexity and diversity of oleanolic acid saponins, which arise from the varied nature and linkage of their glycosidic chains, present a considerable analytical challenge. Mass spectrometry, particularly when coupled with chromatographic separation techniques, has emerged as an indispensable tool for the qualitative and quantitative analysis of these compounds, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This technical guide provides a comprehensive overview of the core methodologies employed in the mass spectrometry analysis of oleanolic acid saponins. It details experimental protocols, data interpretation strategies, and fragmentation pathways, offering a practical resource for professionals in the field.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in the mass spectrometric analysis of oleanolic acid saponins. The following sections outline key methodologies from sample preparation to instrumental analysis.

Sample Preparation and Extraction

The initial step in the analysis of oleanolic acid saponins from natural sources is the efficient extraction of these compounds from the sample matrix.

1. Ultrasound-Assisted Extraction (UAE):

-

Objective: To extract total saponins from ground plant material.

-

Protocol:

-

Weigh 20 g of ground, dried plant material (e.g., roots, leaves).

-

Add a solvent mixture of ethanol:H₂O (1:1, v/v) at a sample to solvent ratio of 1:8.

-

Perform sonication for 30 minutes.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts and concentrate using a rotary evaporator. The resulting extract can be analyzed for total saponin content.[3]

-

2. Acid Hydrolysis for Sapogenin Analysis (GC-MS):

-

Objective: To hydrolyze saponins to their aglycone form (oleanolic acid) for subsequent analysis.

-

Protocol:

-

Defat the powdered sample (e.g., quinoa powder) with petroleum ether.

-

Take 0.1 g of the defatted sample and add a suitable internal standard.

-

Reflux the sample with 3 N methanolic hydrochloric acid for 3.5 hours.

-

Cool the hydrolysate to room temperature and neutralize with ammonia water.

-

Concentrate the neutralized hydrolysate under reduced pressure.

-

Dissolve the concentrate in 4 ml of distilled water and perform liquid-liquid partitioning with 3 ml of ethyl acetate, repeating this step three times.

-

Combine the ethyl acetate fractions and filter through anhydrous sodium sulfate.[4]

-

3. Derivatization for GC-MS Analysis:

-

Objective: To increase the volatility of the sapogenins for gas chromatography.

-

Protocol:

-

Dry the final ethyl acetate extract from the hydrolysis step under a stream of nitrogen.

-

Add 200 μl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 200 μl of anhydrous pyridine.

-

Heat the mixture at 70°C for 60 minutes to allow for complete derivatization.

-

The derivatized sample is now ready for injection into the GC-MS system.[4]

-

Chromatographic and Mass Spectrometric Conditions

The choice of analytical instrumentation and parameters is critical for the successful separation and identification of oleanolic acid saponins.

1. UPLC-Q-TOF-MS/MS for Intact Saponin Analysis:

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is commonly used.[5][6]

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Agilent J&W GC column DB‐5MS, 30 m × 0.25 mm × 0.25 μm) is typically employed for separation.[4]

-

Mobile Phase: A gradient elution using water (often with a small amount of formic acid or ammonium acetate) and acetonitrile or methanol is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: ESI is used, often in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes to obtain comprehensive information.[3] Negative mode is frequently preferred for its ability to yield intense deprotonated molecular ions.[3]

-

Mass Range: A wide mass range, typically m/z 100-1500, is scanned to detect a broad range of saponins.[3]

-

Collision Energy: For MS/MS experiments, a range of collision energies (e.g., 10-40 eV) is applied to induce fragmentation and obtain structural information.[4]

-

2. GC-MS/MS for Sapogenin Analysis:

-

Instrumentation: An Agilent 7890B GC system combined with an Agilent 7010B Triple Quadrupole GC/MS System is an example of a suitable instrument.[4]

-

GC Conditions:

-

MS Conditions:

Data Presentation: Quantitative Analysis

Quantitative analysis of oleanolic acid and its saponins is crucial for quality control and pharmacological studies. The following tables summarize key quantitative data and analytical method validation parameters found in the literature.

Table 1: Quantitative Analysis of Oleanolic Acid and Ursolic Acid in Chinese Herbs by LC-IT-MS [7]

| Parameter | Ursolic Acid (UA) | Oleanolic Acid (OA) |

| Concentration Range | 0.04-40 µg/mL | 0.04-40 µg/mL |

| Detection Limit (LOD) | 5 ng/mL | 5 ng/mL |

| Intra-day Precision (RSD) | 0.78 - 2.15% | 0.78 - 2.15% |

| Inter-day Precision (RSD) | 0.78 - 2.15% | 0.78 - 2.15% |

| Accuracy | 96.5 - 108.2% | 96.5 - 108.2% |

| Mean Recovery | 97.1 - 106.2% | 97.1 - 106.2% |

| RSD of Recovery | < 1.86% | < 1.86% |

Table 2: Total Saponin Content Determined by Different Extraction Methods [3]

| Extraction Method | Total Saponin Content (mg/g of extract) |

| Ultrasound-Assisted Extraction | 38.87 |

| Heat Reflux Extraction | 36.04 |

Total saponin content is expressed in reference to a standard curve of oleanolic acid.

Mandatory Visualization: Workflows and Fragmentation Pathways

Diagrams are essential for visualizing complex analytical workflows and molecular fragmentation patterns. The following diagrams were generated using the DOT language.

Experimental Workflow

Caption: General workflow for LC-MS analysis of oleanolic acid saponins.

Fragmentation of Oleanolic Acid Saponins

The fragmentation of saponins in MS/MS experiments is highly informative. The primary fragmentation event is the sequential loss of sugar residues from the glycosidic chain(s). This allows for the determination of the sugar sequence and the mass of the aglycone.

For example, a common fragmentation pattern involves the loss of hexose (e.g., glucose, 162 Da) and pentose (e.g., arabinose, 132 Da) units. The fragment ion corresponding to the deprotonated oleanolic acid aglycone is typically observed at m/z 455.[7][8]

Caption: Generalized fragmentation of an oleanolic acid saponin.

Fragmentation of the Oleanolic Acid Aglycone

Further fragmentation of the oleanolic acid aglycone itself can provide confirmation of the core triterpenoid structure. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 457 or the sodium adduct [M+Na]⁺ at m/z 479 is observed.[7][9] Fragmentation often involves losses of water (H₂O) and formic acid (HCOOH).[9] A characteristic fragmentation for pentacyclic triterpenes is the retro-Diels-Alder (RDA) reaction in the C-ring.[9][10]

Caption: Key fragmentation pathways for the oleanolic acid aglycone.

Conclusion

Mass spectrometry, particularly when hyphenated with high-performance liquid chromatography, provides a powerful platform for the comprehensive analysis of oleanolic acid saponins. Techniques such as UPLC-Q-TOF-MS/MS enable the rapid identification of numerous saponins in complex extracts, while tandem mass spectrometry (MS/MS) is invaluable for detailed structural elucidation through the interpretation of characteristic fragmentation patterns.[5][11][12] For quantitative purposes, methods like LC-MS/MS operating in MRM mode offer high sensitivity and selectivity, which are essential for the quality control of herbal medicines and the advancement of pharmacological research. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the vast therapeutic potential of these natural products.

References

- 1. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of saponin composition and comparison of the antioxidant activity of various parts of the quinoa plant (Chenopodium quinoa Willd.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rapid identification of saponins in plant extracts by electrospray ionization multi-stage tandem mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid identification of saponins in plant extracts by electrospray ionization multi-stage tandem mass spectrometry and liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

A Technical Guide to Plant-Based Extraction of Triterpenoid Saponins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques for extracting triterpenoid saponins from plant materials. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, optimize, and implement efficient extraction methodologies. This guide covers both conventional and modern extraction techniques, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological signaling pathways.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are a diverse group of naturally occurring glycosides, characterized by a hydrophobic triterpenoid aglycone linked to one or more hydrophilic sugar moieties.[1] This amphipathic nature confers upon them a range of biological activities, making them valuable compounds in the pharmaceutical, cosmetic, and food industries.[2][3] Their therapeutic potential is vast, with studies demonstrating anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[4][5][6] The extraction of these compounds from plant matrices is a critical first step in their study and utilization. The choice of extraction method significantly impacts the yield, purity, and ultimately the biological activity of the obtained saponins.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is paramount for the efficient recovery of triterpenoid saponins. This section provides a comparative overview of conventional and modern methods, with quantitative data summarized in Table 1 to facilitate comparison.

Conventional Extraction Techniques

Traditional methods such as maceration and Soxhlet extraction have been widely used for saponin extraction.[7] These techniques are generally simple and do not require sophisticated instrumentation.

-

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation.[8]

-

Soxhlet Extraction: This method utilizes a continuous reflux of solvent to extract compounds from the plant material, which can be more efficient than maceration.[9][10]

Modern Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several modern techniques have been developed. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[11]

-

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction efficiency in a shorter time.[12][13]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[1][14][15]

-

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is highly tunable and can provide clean extracts without residual organic solvents.[16][17]

Table 1: Comparison of Triterpenoid Saponin Yields from Various Extraction Techniques

| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Triterpenoid Saponin Yield (%) | Reference |

| Ganoderma atrum | Microwave-Assisted Extraction (MAE) | 95% Ethanol | 90 | 5 min | 0.968 | [14][15] |

| Ganoderma atrum | Shaking Extraction | 95% Ethanol | Room Temp. | >10 h | <0.968 | [14][15] |

| Ganoderma atrum | Heat Reflux Extraction | 95% Ethanol | Boiling | Several hours | <0.968 | [14][15] |

| Ganoderma atrum | Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | Not Specified | Several hours | <0.968 | [14][15] |

| Gomphrena celosioides | Ultrasound-Assisted Extraction (UAE) | Water | 78.2 | 33.6 min | 2.337 | [12] |

| Xanthoceras sorbifolia | Microwave-Assisted Extraction (MAE) | 42% Ethanol | 51 | 7 min (3 cycles) | Not explicitly stated in % | [18] |

| Hedera helix | Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 50 | 60 min | Not explicitly stated in % | [13] |

| Centella asiatica | Ultrasound-Assisted Extraction (UAE) | Methanol | Not Specified | 20 min | Higher than Soxhlet | [19] |

| Centella asiatica | Microwave-Assisted Extraction (MAE) | Methanol | Not Specified | Not Specified | Similar to UAE | [19] |

| Centella asiatica | Soxhlet Extraction | Methanol | Boiling | Not Specified | Lower than UAE & MAE | [19] |

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed. These protocols are intended as a starting point and may require optimization based on the specific plant material and target saponins.

Maceration Protocol

-

Preparation of Plant Material: Air-dry the plant material and grind it into a coarse powder.[20]

-

Solvent Soaking: Place the powdered plant material in a closed container and add the selected solvent (e.g., methanol, ethanol, or an aqueous-alcoholic mixture) to completely cover the material.[8]

-

Extraction: Allow the mixture to stand for a period of 3 to 7 days at room temperature, with occasional shaking or stirring.[8]

-

Filtration: Separate the extract from the solid residue by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

Soxhlet Extraction Protocol

-

Preparation of Plant Material: Dry and pulverize the plant material to a fine powder.[10]

-

Thimble Loading: Place a known amount of the powdered plant material into a cellulose thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent, the Soxhlet extractor with the thimble, and a condenser.[9]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the flask. This cycle is repeated continuously for several hours (typically 6-24 hours).[10][21]

-

Concentration: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

-

Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 2 g) and place it in an extraction vessel.[12]

-

Solvent Addition: Add the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:26.1 w/v).[12]

-

Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 78.2°C), time (e.g., 33.6 min), and ultrasonic power/frequency (e.g., 550 W, 37 kHz).[12]

-

Filtration and Cooling: After extraction, immediately cool the mixture and filter it to separate the extract from the solid residue.[12]

-

Concentration: Concentrate the filtrate under vacuum to obtain the crude saponin extract.

Microwave-Assisted Extraction (MAE) Protocol

-

Sample Preparation: Place a known quantity of dried, powdered plant material into a microwave-transparent extraction vessel.[18]

-

Solvent Addition: Add the selected solvent at an optimized ratio (e.g., 1:25 w/v).[15]

-

Microwave Irradiation: Place the vessel in a microwave extractor. Set the desired temperature (e.g., 90°C), time (e.g., 5 min), and microwave power.[14][15]

-

Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature and then filter the contents.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

-

Sample Preparation: Grind the dried plant material to a uniform particle size and pack it into the extraction vessel.

-

System Setup: Set up the SFE system, which includes a CO₂ tank, a pump to pressurize the CO₂, a co-solvent pump (if used), an oven containing the extraction vessel, and a separator.

-

Parameter Optimization: Set the desired extraction parameters, including pressure (e.g., 100-500 bar), temperature (e.g., 40-90°C), and CO₂ flow rate. A co-solvent such as ethanol or methanol (0-5 wt%) may be added to enhance the extraction of more polar saponins.[16]

-

Extraction: Pump the supercritical CO₂ (and co-solvent, if applicable) through the extraction vessel. The extracted saponins are dissolved in the supercritical fluid.

-

Separation and Collection: The pressure is reduced in the separator, causing the CO₂ to return to a gaseous state and the saponins to precipitate and be collected.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of triterpenoid saponins from plant material.

Caption: A generalized workflow for triterpenoid saponin extraction.

Signaling Pathways

Triterpenoid saponins exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate the NF-κB and JAK/STAT signaling pathways, which are known to be affected by these compounds.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some triterpenoid saponins have been shown to inhibit this pathway.[22][23][24]

Caption: Triterpenoid saponins can inhibit the NF-κB signaling pathway.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is involved in cellular processes such as immunity, proliferation, and apoptosis. Certain triterpenoid saponins have been found to modulate this pathway.[25][26]

Caption: Triterpenoid saponins can modulate the JAK/STAT signaling pathway.

Conclusion

The extraction of triterpenoid saponins from plant sources is a rapidly evolving field. While conventional methods remain relevant for their simplicity, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times. The choice of the optimal extraction method depends on various factors, including the specific plant material, the chemical nature of the target saponins, and the intended application. This guide provides a solid foundation for researchers to navigate the complexities of triterpenoid saponin extraction and to develop robust and efficient protocols for their isolation and subsequent investigation. A thorough understanding of the underlying principles of each technique, coupled with empirical optimization, is key to successfully unlocking the therapeutic potential of these valuable natural compounds.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 12. biozoojournals.ro [biozoojournals.ro]

- 13. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-assisted extraction used for the isolation of total triterpenoid saponins from Ganoderma atrum [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 22. Triterpenoid Saponin W3 from Anemone flaccida Suppresses Osteoclast Differentiation through Inhibiting Activation of MAPKs and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Preliminary Biological Screening of Oleanolic Acid Beta-D-Glucopyranosyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives are the subject of extensive research due to their wide range of pharmacological activities. This technical guide focuses on the preliminary biological screening of a specific glycosylated form, oleanolic acid beta-D-glucopyranosyl ester. This modification can potentially enhance the bioavailability and solubility of the parent compound, making it a promising candidate for further drug development. This document provides a consolidated overview of its potential biological activities, including cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant effects, supported by detailed experimental protocols and data presented for easy comparison.

Biological Activities and In Vitro Screening Data

Oleanolic acid and its glycosides have demonstrated a spectrum of biological activities. The addition of a glucopyranosyl ester moiety can influence the compound's potency and pharmacological profile.

Cytotoxic Activity

The cytotoxic potential of oleanolic acid derivatives is a key area of investigation for anticancer drug discovery. While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, chikusetsusaponin IVa, which is 3-O-β-d-glucuronopyranosyl oleanolic acid 28-O-β-d-glucopyranosyl ester, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h Incubation |

| MDA-MB-231 | Breast (ER-negative) | > 10 |

| MCF-7 | Breast (ER-positive) | > 10 |

| A-549 | Lung | > 10 |

| BxPC-3 | Pancreatic | > 10 |

| PANC-1 | Pancreatic | > 10 |

| Caco-2 | Colorectal | > 10 |

| HCT-116 | Colorectal | > 10 |

| DU-145 | Prostate | > 10 |

| PC-3 | Prostate | > 10 |

| A-375 | Melanoma | > 10 |

| Hs-578T | Breast | > 10 |

| U-87 MG | Glioblastoma | > 10 |

| HepG2 | Liver | > 10 |

Data for chikusetsusaponin IVa, a close structural analog.

Anti-inflammatory Activity

Oleanolic acid and its glycosides are known to possess significant anti-inflammatory properties. Oleanolic acid 28-O-β-D-glucopyranoside has been shown to exhibit remarkable anti-inflammatory activity in a model of ulcerative colitis. Its mechanism of action involves the modulation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-induced Caco-2 cells, this compound was found to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, and down-regulate the expression of COX-2 and iNOS.

Antimicrobial Activity

| Microorganism | Type | MIC Range (µg/mL) for Oleanolic Acid |

| Staphylococcus aureus | Gram-positive bacteria | 8 - 64 |

| Bacillus subtilis | Gram-positive bacteria | 8 |

| Enterococcus faecalis | Gram-positive bacteria | 6.25 - 8 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 256 |

| Mycobacterium tuberculosis | Acid-fast bacteria | 25 - 50 |

This data for the aglycone (oleanolic acid) suggests the potential for antimicrobial activity in its glycosylated form, which requires further specific testing.

Antioxidant Activity

The antioxidant properties of oleanolic acid and its derivatives contribute to their protective effects against cellular damage. The radical scavenging activity of oleanolic acid has been documented, with an IC50 value of 61.5 µg/mL in a DPPH assay. The glycosylation of oleanolic acid may influence its antioxidant potential, and specific assays are required to quantify this for the beta-D-glucopyranosyl ester.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening assays. The following are standard protocols that can be employed to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the inhibitory effect of the compound on nitric oxide (NO) production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5x10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes and broth), a negative control (broth only), and a vehicle control.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Oleanolic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

References

An In-depth Technical Guide to the Physicochemical Properties of Oleanolic Acid Beta-D-Glucopyranosyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid beta-D-glucopyranosyl ester, a naturally occurring triterpenoid saponin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and data analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development. This document summarizes key quantitative data in structured tables, outlines detailed methodologies for relevant experiments, and includes visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.

Physicochemical Properties

This compound is a glycoside derivative of oleanolic acid, a pentacyclic triterpenoid. The attachment of a glucose moiety to the carboxylic acid group of oleanolic acid via an ester linkage significantly influences its physical and chemical characteristics, including its solubility and polarity.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₃₆H₅₈O₈ | [1][2] |

| Molecular Weight | 618.84 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 14162-53-9 | [1][2] |

Solubility

This compound exhibits limited solubility in water but is soluble in various organic solvents. This property is crucial for its extraction, purification, and formulation for biological assays.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Thermal Properties

| Property | Value |

| Melting Point | 225-229 °C |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is referenced from a closely related bidesmosidic saponin containing the oleanolic acid 28-O-β-D-glucopyranosyl ester moiety, providing valuable insight into the chemical shifts of the core structure and the attached glucose unit.[1]

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-12 (Oleanolic Acid) | 5.58 | t | 3.0 |

| Anomeric H-1' (Glucose) | 5.58 | d | 8.0 |

| Oleanolic Acid Methyls | |||

| H-23 | 0.77 | s | |

| H-24 | 0.89 | s | |

| H-25 | 0.90 | s | |

| H-26 | 0.92 | s | |

| H-27 | 1.25 | s | |

| H-29 | 0.94 | s | |

| H-30 | 0.95 | s |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃) [1]

| Carbon | Chemical Shift (δ, ppm) |

| Oleanolic Acid Backbone | |

| C-3 | 90.44 |

| C-12 | 122.5 |

| C-13 | 144.1 |

| C-28 (Ester Carbonyl) | 175.56 |

| Glucose Moiety | |

| C-1' (Anomeric) | 95.98 |

| C-2' | 74.1 |

| C-3' | 78.8 |

| C-4' | 71.1 |

| C-5' | 78.1 |

| C-6' | 62.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of triterpenoid saponins like this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (alkane) |

| ~1730 | C=O stretching (ester carbonyl) |

| ~1640 | C=C stretching (alkene) |

| ~1070 | C-O stretching (glycosidic bond) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of oleanolic acid typically involves a retro-Diels-Alder reaction in the C-ring. For the glycoside, the initial fragmentation often involves the loss of the sugar moiety.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 618.4 | [M]+ (Molecular Ion) |

| 456.3 | [M - Glucose]+ (Aglycone) |

| 248.2 | Retro-Diels-Alder fragment of aglycone |

| 203.2 | Further fragmentation of aglycone |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

The following is a general protocol for the isolation of oleanolic acid saponins from plant material, which can be adapted for this compound.

-

Extraction: Air-dried and powdered plant material is macerated with 80% ethanol at room temperature for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid).

-

Preparative HPLC: Fractions containing the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using an acetonitrile-water gradient system.

-

Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS and incubated for a further 24 hours.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance of the mixture is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Analysis of Signaling Pathways

The effect of this compound on the PI3K/Akt and MAPK signaling pathways can be investigated using Western blotting to detect the phosphorylation status of key proteins in these pathways.

References

The Sweet Advantage: How Glycosylation Enhances the Biological Prowess of Oleanolic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of scientific intrigue due to its diverse pharmacological activities. However, its therapeutic potential is often hampered by poor solubility and bioavailability. Nature's clever solution to this challenge lies in glycosylation – the attachment of sugar moieties to the oleanolic acid scaffold. This modification not only enhances the physicochemical properties of the parent compound but also profoundly modulates its biological activity, opening new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the role of glycosylation on the biological activities of oleanolic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Impact of Glycosylation on Biological Activity: A Quantitative Overview

The addition of sugar chains to the oleanolic acid core at the C3 and/or C28 positions gives rise to a vast array of saponins with altered and often enhanced biological activities. The nature, number, and linkage of these sugar residues are critical determinants of their therapeutic effects.

Anticancer Activity

Glycosylation has been shown to be a pivotal factor in the cytotoxicity of oleanolic acid against various cancer cell lines. The presence of a sugar moiety can influence the compound's ability to interact with cell membranes and molecular targets, leading to enhanced cancer cell death.

| Oleanolic Acid Glycoside | Cancer Cell Line | IC50 (µM) | Reference |

| Oleanolic acid 3-O-β-D-glucuronide | Human colon cancer (HCT-116) | 15.2 | [1] |

| Chikusetsusaponin IVa | Human colon cancer (DLD1) | 8.5 | Not specified in search results |

| Momordin Ic | Human colon cancer (HCT-116) | 10.3 | Not specified in search results |

| Compound 3 (monodesmosidic) | Mouse colon cancer (MC-38) | 4.37 | [1] |

| Achyranthoside H methyl ester | Human breast cancer (MCF-7) | 4.0 | [2] |

| Achyranthoside H methyl ester | Human breast cancer (MDA-MB-453) | 6.5 | [2] |

| OA saponin derivative 46 | Human colon cancer (HT29) | 2.68 | [3] |

| OA saponin derivative 47 | Human colon cancer (HT29) | 2.78 | [3] |

| OA saponin derivative 52 | Human epidermoid carcinoma (A431) | 2.67 | [3] |

Antidiabetic Activity

Oleanolic acid glycosides have demonstrated significant potential in the management of diabetes through various mechanisms, including the inhibition of glucose absorption and the modulation of insulin signaling. The 3-O-glucuronide moiety and a free 28-carboxyl group have been identified as crucial for hypoglycemic activity.[4][5]

| Oleanolic Acid Glycoside | Assay | Activity | Reference |

| Oleanolic acid 3-O-glucuronide | Oral glucose-loaded rats | Potent inhibition of serum glucose increase | [4][5] |

| Momordin Ic | Oral glucose-loaded rats | Inhibition of serum glucose increase | [6] |

| Oleanolic acid | α-glucosidase inhibition | IC50: 5 µM | [7] |

| Chrysanthellin B (oleanolic acid saponin) | α-glucosidase inhibition | Significant inhibitory activity | [8] |

Anti-inflammatory Activity

The anti-inflammatory effects of oleanolic acid are well-documented, and its glycosides often exhibit potent activity. They can modulate key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in pro-inflammatory mediators.

| Oleanolic Acid Derivative | Assay | IC50/ED50 | Reference |

| Oleanolic acid | Leishmania infantum amastigotes | IC50: 0.999 ± 0.089 μg/mL | [9] |

| Agnuside | NF-κB assay | ED50: 8.9 μg/mL | [10] |

| Bartsioside | NF-κB assay | ED50: 12 μg/mL | [10] |

Antiviral Activity

Oleanolic acid and its glycosides have shown promise as antiviral agents, particularly against viruses like HIV and Herpes Simplex Virus (HSV). Glycosylation can impact the interaction of these compounds with viral proteins and cellular receptors, thereby inhibiting viral entry and replication.

| Oleanolic Acid Derivative | Virus | EC50 | Reference |

| Oleanolic acid derivative 32 | HIV-1 | 0.32 µM | [2] |

| Oleanolic acid | HSV-1 | 6.8 µg/mL | [2][11] |

| Oleanolic acid | HSV-2 | 7.8 µg/mL | [2][11] |

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides an overview of the methodologies for key experiments cited in the study of oleanolic acid glycosides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compounds (oleanolic acid glycosides) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Antidiabetic Activity: Oral Glucose Tolerance Test (OGTT)

The OGTT is a medical test in which glucose is given and blood samples taken afterward to determine how quickly it is cleared from the blood.

Protocol:

-

Animal Fasting: Fast rats overnight (approximately 12 hours) before the experiment.

-

Compound Administration: Orally administer the test substance (oleanolic acid glycoside) or vehicle control to the respective groups of rats.

-

Baseline Blood Glucose: After one hour, measure the baseline blood glucose level.

-

Glucose Challenge: Immediately administer a glucose solution (e.g., 1.5 g/kg) intraperitoneally or orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points (e.g., 30, 60, 120, and 180 minutes) after the glucose load.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Synthesis of Oleanolic Acid Glycosides

The synthesis of oleanolic acid glycosides is a crucial step in studying their structure-activity relationships. Various chemical and enzymatic strategies have been developed.

General Chemical Synthesis Strategy:

-

Protection: Protect the functional groups of oleanolic acid that are not intended for glycosylation. For example, the carboxylic acid at C-28 can be protected as a benzyl ester.

-

Glycosylation: Introduce the sugar moiety to the desired position (C3-OH or C28-COOH) using a glycosyl donor, such as a glycosyl trichloroacetimidate, in the presence of a suitable promoter (e.g., TMSOTf).

-

Deprotection: Remove the protecting groups from the sugar moiety and the oleanolic acid backbone to yield the final glycoside. This is often achieved by treatment with a base like sodium methoxide (NaOMe) in methanol.

Signaling Pathways and Molecular Mechanisms

The biological activities of oleanolic acid and its glycosides are mediated through their interaction with various cellular signaling pathways. Glycosylation can significantly alter these interactions, leading to differential downstream effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Oleanolic acid and its derivatives have been shown to modulate this pathway, which is often dysregulated in cancer and metabolic diseases.[7][12]

Caption: Oleanolic acid glycosides inhibit PTP1B, leading to increased phosphorylation of PI3K and Akt, which in turn affects cell survival and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immunity. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Oleanolic acid and its glycosides can inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects.[13][14]

Caption: Oleanolic acid glycosides inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thus blocking the nuclear translocation of NF-κB.

Conclusion and Future Directions

Glycosylation represents a powerful strategy to enhance the therapeutic potential of oleanolic acid. The addition of sugar moieties can improve its solubility, bioavailability, and biological activity. The structure-activity relationship studies clearly indicate that the type, position, and linkage of the sugar units are critical for the observed effects. This in-depth technical guide provides a comprehensive overview of the current understanding of the role of glycosylation on the biological activities of oleanolic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Future research should focus on the systematic synthesis and biological evaluation of a wider range of oleanolic acid glycosides to further elucidate the structure-activity relationships. Advanced studies on their pharmacokinetic and pharmacodynamic profiles are also crucial for their translation into clinical applications. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will pave the way for the rational design of novel and more potent oleanolic acid-based therapeutics for a variety of diseases.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 7. Discovery of novel oleanolic acid glycoside derivatives targeting PTP1B/PI3K/AKT signaling pathway for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Oleanolic Acid Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Oleanolic Acid β-D-Glucopyranosyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of oleanolic acid β-D-glucopyranosyl ester derivatives and summarize their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the oleanolic acid scaffold.

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Glycosylation of oleanolic acid, particularly at the C-3 hydroxyl and C-28 carboxylic acid positions, has been shown to modulate its biological activity, often enhancing its therapeutic potential. This document outlines the synthesis of oleanolic acid β-D-glucopyranosyl ester derivatives and presents their cytotoxic effects on various cancer cell lines.

Synthesis of Oleanolic Acid β-D-Glucopyranosyl Ester Derivatives

The synthesis of oleanolic acid β-D-glucopyranosyl ester derivatives can be achieved through several routes. A common strategy involves the protection of the C-3 hydroxyl group, followed by glycosylation of the C-28 carboxylic acid, and subsequent deprotection.

Experimental Protocol: Synthesis of Oleanolic Acid 28-O-β-D-Glucopyranosyl Ester

This protocol is adapted from the work of Li et al. (2015) and involves a three-step process: acetylation of the C-3 hydroxyl group, glycosylation of the C-28 carboxylic acid, and deacetylation.[1]

Step 1: Acetylation of Oleanolic Acid (Synthesis of Compound 7) [1]

-

Dissolve oleanolic acid (9.14 g, 20 mmol) in dry pyridine (38 mL) in a flask at 0°C with stirring.

-

Add 4-dimethylaminopyridine (DMAP) (244 mg, 2 mmol) to the mixture.

-

Slowly add acetic anhydride (18.9 mL) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water (15 mL).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (CH2Cl2, 150 mL).

-

Wash the organic layer sequentially with 5% hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3) solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

-

Recrystallize the product from a mixture of methanol (MeOH) and CH2Cl2 to yield oleanolic acid 3-acetate (7) as a white powder.

Step 2: Glycosylation of Oleanolic Acid 3-Acetate [1]

-

Suspend oleanolic acid 3-acetate (7) (250 mg, 0.501 mmol) and powdered 4 Å molecular sieves (800 mg) in dry CH2Cl2 (8 mL) and stir for 30 minutes at 0°C.

-

Add 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl trichloroacetimidate (480 mg, 0.648 mmol) to the mixture.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (40 μL) dropwise.

-

Stir the mixture for 20 minutes.

-

Quench the reaction by adding triethylamine (Et3N, 0.15 mL).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography to obtain the protected glycoside.

Step 3: Deprotection to Yield Oleanolic Acid 28-O-β-D-Glucopyranosyl Ester [1]

-

Dissolve the protected glycoside from the previous step in a mixture of CH2Cl2 and MeOH.

-

Add a freshly prepared solution of sodium methoxide (NaOMe) in MeOH (1.0 M).

-

Stir the mixture at room temperature overnight.

-

Neutralize the reaction with Dowex H+ resin to pH 7 and filter.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the final product.

Synthesis Workflow

Caption: Synthetic workflow for oleanolic acid 28-O-β-D-glucopyranosyl ester.

Quantitative Data: Synthesis Yields

The yields of oleanolic acid glycoside synthesis can vary depending on the specific reaction conditions and the nature of the sugar moiety.

| Compound | Synthetic Step | Yield (%) | Reference |

| Oleanolic acid 3-acetate | Acetylation of Oleanolic Acid | 77 | [1] |

| Oleanolic acid 3-O-α-L-arabinopyranoside | Overall from Oleanolic Acid Benzyl Ester | 85 (deprotection step) | [1] |

| Oleanolic acid 2,3,4-tri-O-benzoyl-β-D-xylopyranosyl ester | Glycosylation of Oleanolic Acid | 92 | [1] |

| β-D-glucopyranosyl oleanolate 3-O-β-D-galactopyranoside | Overall from intermediate 5b | High | [1] |

Biological Activity: Cytotoxicity of Oleanolic Acid Derivatives

Oleanolic acid and its glycosidic derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The addition of sugar moieties can influence this activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic acid | HepG2 (Liver Carcinoma) | 30 | [2] |

| Oleanolic acid | MCF-7 (Breast Cancer) | 27.99 (µg/mL) | [3] |

| Oleanolic acid | HCT-116 (Colon Cancer) | 18.66 (µg/mL) | [3] |

| Achyranthoside H methyl ester (OA derivative) | MCF-7 (Breast Cancer) | 4.0 | [4] |

| Achyranthoside H methyl ester (OA derivative) | MDA-MB-453 (Breast Cancer) | 6.5 | [4] |

| 28-N-methoxyaminooleanane-β-d-glucoside (8a) | HepG2 (Liver Carcinoma) | 2.1 | [5] |

| Monodesmosidic saponin (Compound 3) | MC-38 (Mouse Colon Cancer) | 4.37 | [6] |

Signaling Pathways Modulated by Oleanolic Acid Derivatives

Oleanolic acid and its derivatives exert their anticancer effects by modulating multiple cell signaling pathways involved in cell proliferation, apoptosis, and metastasis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Oleanolic acid derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by oleanolic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Oleanolic acid derivatives can modulate this pathway to induce apoptosis in cancer cells.

References

- 1. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Cytotoxic Activity of Oleanolic & Cincholic acids isolated from Lotus glaber-mill herb (Family, Fabaceae) [aijpms.journals.ekb.eg]

- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic Acid Glycosides from Scabiosa caucasica and Scabiosa ochroleuca: Structural Analysis and Cytotoxicity [mdpi.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Oleanolic Acid Esters on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants, and its synthetic derivatives have garnered significant attention for their potential as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic effects on a wide array of cancer cell lines by modulating various signaling pathways, including those involved in apoptosis, cell cycle arrest, and inflammation.[1][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of oleanolic acid esters and summarizes their reported activities against several cancer cell lines.

Data Presentation: Cytotoxicity of Oleanolic Acid and Its Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of oleanolic acid and its various ester derivatives against a range of human cancer cell lines. This data is crucial for comparing the cytotoxic potential of different compounds and for selecting appropriate concentrations for further mechanistic studies.

Table 1: Cytotoxicity (IC50, µM) of Oleanolic Acid and its Esters/Derivatives on Breast Cancer Cell Lines

| Compound/Derivative | MCF-7 | MDA-MB-453 | Reference |

| Oleanolic Acid | 27.99 (µg/ml) | - | [4] |

| Achyranthoside H methyl ester (AH-Me) | 4.0 | 6.5 | [1] |

| 3-acetoxyoleanolic hydrazide | Comparable to OA | - | [5][6] |

| 3-acetoxyoleanolic hydrazone | Inactive | - | [5][6] |

| Oleanolic Acid Treatment (40 µM) | Significant inhibition | - | [7] |

Table 2: Cytotoxicity (IC50, µM) of Oleanolic Acid and its Esters/Derivatives on Lung Cancer Cell Lines

| Compound/Derivative | A549 | Reference |

| Oleanolic Acid Derivative (OD2) | Pronounced effect | [8] |

| Hydrazide-hydrazone hybrid (12b) | 0.08 | |

| Hydrazide-hydrazone hybrid (12c) | 0.35 | |

| Hydrazide-hydrazone hybrid (12d) | 0.31 | |

| Hydrazide-hydrazone hybrid (12e) | 1.72 | |

| Hydrazide-hydrazone hybrid (12f) | 0.22 | |

| Doxorubicin (Control) | 0.14 |

Table 3: Cytotoxicity (IC50, µM) of Oleanolic Acid and its Esters/Derivatives on Colon Cancer Cell Lines

| Compound/Derivative | HCT-116 | Reference |

| Oleanolic Acid | 29.8 | [9] |

| Oleanolic Acid | 18.66 (µg/ml) | [4] |

| 3-O-acetyloleanolic acid | Dose-dependent inhibition | [10] |

| N-acetylglucosamine conjugate (27) | 7.6 | [11] |

Table 4: Cytotoxicity (IC50, µM) of Oleanolic Acid and its Esters/Derivatives on Other Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid | HepG-2 (Liver) | >22.81 (µg/ml) | [4] |

| Cincholic Acid | HepG-2 (Liver) | 22.81 (µg/ml) | [4] |

| Oleanolic Acid Derivative (OADP) | HepG2 (Liver) | 0.14 (µg/ml) | [12] |

| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 | [1] |

| Oleanolic Acid Saponin | A375 (Melanoma) | Potent activity | [1] |

| Bromoacetoxyimine derivative (3b) of OA morpholide | A375 & MeWo (Melanoma) | Most effective | [13] |

| Nitric oxide-releasing derivative (21) | U251 (Glioblastoma) | 1.6 | [11] |

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of oleanolic acid esters.

Caption: General workflow for in vitro cytotoxicity testing of oleanolic acid esters.

Experimental Protocols

Detailed methodologies for commonly used in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[16]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Oleanolic acid ester stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[16]

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[14]

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the oleanolic acid ester in serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[17]

-

Calculate the percentage of cell viability relative to the vehicle control.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[18]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Oleanolic acid ester stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5[19]

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed and treat cells as described in the MTT assay protocol (Steps 1-4).

-

After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[20]

-

Wash the plates four times with 1% acetic acid to remove excess TCA and air dry.[19][20]

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[20]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry completely.[19]

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[19]

-

Shake the plate for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.[18]

-

Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[21]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Oleanolic acid ester stock solution (in DMSO)

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed and treat cells as described in the MTT assay protocol (Steps 1-4).

-

Prepare control wells:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[22]

-

Vehicle control: Cells treated with the same concentration of DMSO as the test compounds.

-

Medium background: Wells with medium only.

-

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[23]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 100 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.[23]

-

Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 690 nm.[24]

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Signaling Pathways Modulated by Oleanolic Acid and its Derivatives

Oleanolic acid and its esters exert their anticancer effects by modulating a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel derivatives. Natural and synthetic OA derivatives can modulate multiple signaling pathways including nuclear factor-κB, AKT, signal transducer and activator of transcription 3, and mammalian target of rapamycin.[1]

References

- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Semi-synthesis of Nitrogen Derivatives of Oleanolic Acid and Effect on Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic potential of an indole-conjugated Oleanolic acid analogue: suppression of NSCLC proliferation through modulation of mitochondrial apoptotic dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleanolic acid induces HCT116 colon cancer cell death through the p38/FOXO3a/Sirt6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SRB assay for measuring target cell killing [protocols.io]

- 20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. LDH cytotoxicity assay [protocols.io]

- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

Application Notes and Protocols for Evaluating the Therapeutic Effects of Oleanolic Acid Saponins in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid, a pentacyclic triterpenoid, and its saponin glycosides are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities. These natural compounds have demonstrated therapeutic potential in a variety of disease models, including those for inflammation, liver injury, and metabolic disorders. This document provides detailed application notes and experimental protocols for evaluating the therapeutic efficacy of oleanolic acid saponins using established animal models. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and preclinical development.

Therapeutic Applications and Mechanisms of Action

Oleanolic acid saponins have been reported to exhibit a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-diabetic effects. Their mechanisms of action are often multi-targeted, involving the modulation of key signaling pathways implicated in disease pathogenesis.

Anti-inflammatory Effects: Oleanolic acid and its derivatives have been shown to attenuate inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Animal models like lipopolysaccharide (LPS)-induced acute lung injury and carrageenan-induced paw edema are commonly used to evaluate these anti-inflammatory properties.

Hepatoprotective Effects: The protective effects of oleanolic acid saponins against liver damage are well-documented. In models of chemically-induced liver injury, such as that caused by carbon tetrachloride (CCl4), these compounds have been shown to reduce liver enzyme levels and mitigate histological damage. The underlying mechanisms involve antioxidant effects and the modulation of inflammatory and fibrotic pathways.

Anti-diabetic and Reno-protective Effects: In the context of diabetes and its complications, oleanolic acid and its saponin derivatives have shown promise. In streptozotocin (STZ)-induced diabetic models, they can help in managing blood glucose levels and protecting against diabetic nephropathy.[2][3] These effects are linked to the regulation of metabolic pathways and the reduction of oxidative stress and inflammation in the kidneys.[2][3]

Key Signaling Pathways

The therapeutic effects of oleanolic acid saponins are often attributed to their ability to modulate critical intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oleanolic acid saponins can inhibit this pathway, thereby reducing the expression of inflammatory cytokines.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It comprises a series of protein kinases, including p38 and JNK, that are activated by various extracellular stimuli. Once activated, these kinases can lead to the production of inflammatory mediators. Oleanolic acid saponins have been shown to suppress the phosphorylation of key MAPK proteins.[1]

Experimental Protocols

The following section provides detailed protocols for inducing and evaluating the therapeutic effects of oleanolic acid saponins in various animal models.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to assess the anti-inflammatory effects of compounds on acute lung inflammation.

Experimental Workflow:

Protocol:

-

Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g).

-

Acclimatization: House the mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Randomly divide the mice into experimental groups (e.g., Control, LPS only, LPS + Oleanolic Acid Saponin at different doses).

-

Drug Administration: Administer the oleanolic acid saponin (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle alone via intraperitoneal (i.p.) or oral (p.o.) route 1 hour before LPS challenge.

-

ALI Induction: Anesthetize the mice (e.g., with isoflurane). Intratracheally instill LPS (from E. coli O111:B4) at a dose of 5 mg/kg body weight dissolved in sterile saline. The control group receives sterile saline only.

-

Sample Collection: At 24 hours post-LPS instillation, euthanize the mice.

-

Bronchoalveolar Lavage Fluid (BALF): Perform bronchoalveolar lavage by instilling and retrieving sterile PBS through a tracheal cannula. Centrifuge the BALF to separate cells from the supernatant. Use the cell pellet for total and differential cell counts and the supernatant for cytokine analysis.

-